6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one
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Overview
Description
6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere for meta-substituted arenes and pyridines . The unique structure of this compound allows it to mimic the properties of these aromatic compounds while potentially offering improved metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one can be achieved through various methods. One notable approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method avoids the need for an external oxidant and employs an organic photocatalyst instead of an expensive metal catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of meta-substituted arenes and pyridines. This allows it to bind to similar receptors or enzymes, potentially modulating their activity and leading to desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane: Shares a similar bicyclic structure but lacks the nitrogen atom.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and properties.
Pyridine: An aromatic compound with a nitrogen atom, often used as a reference for bioisosterism.
Uniqueness: 6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one is unique due to its combination of a bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties. This makes it a valuable tool in drug design and other scientific research applications .
Properties
IUPAC Name |
6-methyl-6-azabicyclo[3.1.1]heptan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-8-5-2-6(8)4-7(9)3-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIUTALLKSLWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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